molecular formula C14H21NO5S B2887128 4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide CAS No. 2034331-84-3

4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

Cat. No. B2887128
CAS RN: 2034331-84-3
M. Wt: 315.38
InChI Key: UGFSSOVXHKHTJY-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide” is a type of sulfonamide, which is a group of synthetic antimicrobial agents that contain the sulfonamide group . Sulfonamides have played a significant role in drug development and have been utilized in preclinical studies to assess their efficacy and safety in animal models.


Synthesis Analysis

Sulfonamides are synthesized through a series of reactions. The synthesis of sulfanilamide, a sulfa drug, illustrates how the reactivity of aniline can be modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .

Mechanism of Action

Sulfonamides, such as “4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide”, are competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

properties

IUPAC Name

4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-11(16)12-5-7-13(8-6-12)21(17,18)15-9-14(2,20-4)10-19-3/h5-8,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFSSOVXHKHTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2,3-dimethoxy-2-methylpropyl)benzene-1-sulfonamide

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